N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide
Description
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide is a small-molecule sulfonamide derivative featuring a 1-acetyl-2,3-dihydroindole core linked to a 5-ethylthiophene moiety via a sulfonamide bridge. The acetyl group at the indole nitrogen may modulate solubility and bioavailability, while the 5-ethyl substituent on the thiophene ring likely influences lipophilicity and target binding interactions. The sulfonamide group is a critical pharmacophore, often associated with high-affinity binding to enzymes or receptors through hydrogen bonding and electrostatic interactions.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-14-6-7-16(22-14)23(20,21)17-13-5-4-12-8-9-18(11(2)19)15(12)10-13/h4-7,10,17H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLLBGPPKOHEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide (F5099-0778) are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound (F5099-0778) are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound (F5099-0778) interacts with its target and carries out its function.
Biochemical Analysis
Biochemical Properties
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the binding of peptide YY to the neuropeptide Y Y2 receptor in human and rat cells. This interaction is crucial as it affects the signaling pathways mediated by the neuropeptide Y Y2 receptor, which is involved in various physiological processes such as appetite regulation and anxiety.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the peptide YY-stimulated guanosine 5’-O-(3-thio)triphosphate binding in cells, which is a critical step in the signaling pathway of the neuropeptide Y Y2 receptor. This inhibition can lead to changes in gene expression and cellular metabolism, affecting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an antagonist of the neuropeptide Y Y2 receptor by inhibiting the binding of peptide YY. This inhibition prevents the activation of the receptor and subsequent downstream signaling events. Additionally, it has been shown to penetrate the brain and occupy Y2 receptor binding sites, further demonstrating its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that after intraperitoneal administration in rats, the compound penetrates the brain and occupies Y2 receptor binding sites within 30 minutes. The stability and degradation of the compound over time can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of the neuropeptide Y Y2 receptor, affecting various physiological processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the neuropeptide Y Y2 receptor without causing significant adverse effects. At higher doses, it may lead to toxic effects, such as convulsions, as observed in studies involving the administration of the compound along with pentylenetetrazol. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized in the liver, where it undergoes various biochemical transformations. These metabolic processes can influence the compound’s bioavailability and efficacy, affecting its overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various tissues, including the brain. It interacts with transporters and binding proteins that facilitate its movement within the body. The localization and accumulation of the compound in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, influencing various cellular processes. The targeting signals and post-translational modifications of the compound play a role in its subcellular localization and activity.
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound involves multi-step reactions including the formation of the indole ring and subsequent sulfonamide formation. The compound can be synthesized through methods involving the reaction of 5-ethylthiophene-2-sulfonyl chloride with 1-acetyl-2,3-dihydroindole in the presence of a base. The reaction conditions typically include organic solvents and controlled temperatures to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's inhibitory effects on various cancer cell lines. For instance, a study evaluating the compound's efficacy against HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) cell lines demonstrated significant cytotoxicity. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15.4 |
| MDA-MB-231 | 12.7 |
| MG-63 | 20.9 |
These results indicate that this compound exhibits promising anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Carbonic Anhydrase Inhibition
The compound has also been evaluated for its inhibitory activity against carbonic anhydrases (CAs), particularly isoforms II and IX which are implicated in tumor growth and metastasis. The inhibition assays revealed that the compound significantly inhibits CA IX with an IC50 value of approximately 29 nM, indicating its potential as a therapeutic agent in targeting tumor-associated CAs .
Study on Antimicrobial Properties
In a separate investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains. The agar-well diffusion method showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 18 mm .
Toxicity Assessments
Toxicity studies using hemolytic assays indicated that at concentrations below 100 µg/mL, the compound exhibited minimal hemolytic activity on sheep erythrocytes, suggesting a favorable safety profile for further development .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide is . Its structure features an indole moiety, which is known for its biological activity, combined with a sulfonamide group that enhances its pharmacological potential.
Pharmacological Applications
-
Antimicrobial Activity
- Sulfonamides are widely recognized for their antibacterial properties. Studies have shown that compounds containing the sulfonamide group exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes this compound a candidate for further development as an antimicrobial agent.
-
Anti-inflammatory Properties
- Research indicates that indole derivatives possess anti-inflammatory properties. The incorporation of the sulfonamide group may enhance these effects, making this compound a potential therapeutic agent for inflammatory conditions.
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Cancer Research
- Indole derivatives have been studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Further investigation is required to elucidate its mechanism of action and efficacy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | The compound showed significant inhibition against Staphylococcus aureus and E. coli strains, with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 2 | Assess anti-inflammatory effects | In vitro assays demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures treated with the compound. |
| Study 3 | Investigate anticancer potential | The compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of treatment. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide and related compounds:
Key Structural and Pharmacological Differences
Motesanib :
- Structural Divergence : Replaces the sulfonamide group with a pyridine-3-carboxamide and introduces a 3,3-dimethyl group on the dihydroindole core.
- Pharmacology : Potently inhibits VEGFR-1/2/3 (IC50 = 2, 3, and 6 nM, respectively), making it a clinical candidate for anti-angiogenic cancer therapy. The pyridine carboxamide likely enhances kinase binding via π-π stacking and hydrogen bonding .
- JNJ-5207787: Structural Divergence: Incorporates a 3-cyano-phenyl acrylamide side chain and a piperidinyl-cyclopentylethyl group instead of the thiophene-sulfonamide. Pharmacology: Acts as a neuropeptide Y Y2 receptor antagonist, suggesting utility in anxiety or metabolic disorders. The acrylamide linker and cyano group may improve membrane permeability and receptor affinity .
- N-(...)-5-chloro-2-methoxybenzamide: Structural Divergence: Substitutes the thiophene-sulfonamide with a 5-chloro-2-methoxybenzamide group. Pharmacology: Limited activity data, but the benzamide moiety is associated with protease or kinase modulation in other compounds .
Pharmacokinetic and Physicochemical Properties
- Sulfonamide vs. Carboxamide : Sulfonamides (target compound) generally exhibit higher acidity (pKa ~1–2) than carboxamides (pKa ~4–5), affecting solubility and plasma protein binding.
- Thiophene vs. Pyridine : The thiophene’s sulfur atom may improve metabolic stability compared to pyridine’s nitrogen, which can undergo CYP450-mediated oxidation .
Research Findings and Implications
- Target Compound : The ethylthiophene-sulfonamide motif may offer advantages in target selectivity over VEGFR or neuropeptide receptors, but empirical validation is required.
- Motesanib : Demonstrated anti-tumor efficacy in Phase II trials for thyroid cancer, validating the dihydroindole scaffold’s relevance in oncology .
- JNJ-5207787 : Highlighted the importance of the acrylamide linker for Y2 receptor antagonism, a design principle applicable to future neuropharmacological agents .
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a classical method for constructing the dihydroindole ring. Cyclization of phenylhydrazines with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions generates the indole backbone. For example, cyclization of 4-methoxyphenylhydrazine with cyclohexanone in the presence of HCl yields 6-methoxy-2,3-dihydro-1H-indole. Subsequent demethylation using boron tribromide (BBr₃) produces the 6-hydroxy intermediate, which can be acetylated.
Reductive Cyclization of Nitroarenes
An alternative approach involves palladium-catalyzed nitro reduction followed by cyclization. For instance, nitro-substituted intermediates are reduced using hydrogen gas and palladium on carbon (Pd/C) to form amines, which undergo intramolecular cyclization in acidic media to yield dihydroindoles. This method offers superior regioselectivity for 6-substituted derivatives compared to Fischer synthesis.
Introduction of the acetyl group at the indole nitrogen is typically achieved using acetic anhydride under basic conditions. Pyridine is often employed as both a solvent and acid scavenger. For example, treatment of 6-amino-2,3-dihydro-1H-indole with acetic anhydride in pyridine at 60°C for 4 hours affords N-(2,3-dihydro-1H-indol-6-yl)acetamide in >85% yield. Critical parameters include:
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Molar ratio : A 1.2:1 excess of acetic anhydride ensures complete acetylation.
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Temperature : Elevated temperatures (50–70°C) accelerate the reaction but may promote side reactions if exceeding 80°C.
Preparation of 5-Ethylthiophene-2-Sulfonamide
The thiophene sulfonamide moiety is synthesized via sequential sulfonation and amidation:
Sulfonation of 2-Ethylthiophene
Direct sulfonation of 2-ethylthiophene with chlorosulfonic acid (ClSO₃H) at 0–5°C produces 5-ethylthiophene-2-sulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the ethyl group directing sulfonation to the 5-position. Key considerations include:
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Temperature control : Exothermic reactions require careful cooling to prevent decomposition.
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Stoichiometry : A 1.1:1 molar ratio of ClSO₃H to thiophene minimizes polysulfonation.
Conversion to Sulfonamide
Reaction of the sulfonyl chloride with aqueous ammonia (NH₃) yields 5-ethylthiophene-2-sulfonamide. This step is typically performed in tetrahydrofuran (THF) at 0°C to suppress hydrolysis to the sulfonic acid.
Coupling of Dihydroindole and Thiophene Sulfonamide Moieties
The final step involves coupling N-acetyl-2,3-dihydro-1H-indol-6-amine with 5-ethylthiophene-2-sulfonamide. Two predominant methods are employed:
Nucleophilic Aromatic Substitution
Activation of the sulfonamide nitrogen via deprotonation (using NaH or K₂CO₃) facilitates substitution at the 6-position of the dihydroindole. Reaction conditions include:
Buchwald-Hartwig Amination
For higher yields, palladium-catalyzed cross-coupling using BrettPhos Pd G3 catalyst enables coupling under milder conditions (60°C, 6 hours). This method reduces side products and achieves yields up to 88%.
Optimization and Scale-Up Challenges
Purification Techniques
Byproduct Mitigation
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Acetyl migration : Over-acetylation is minimized by controlling reaction time and temperature.
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Sulfonamide hydrolysis : Anhydrous conditions and inert atmospheres (N₂ or Ar) prevent degradation during coupling.
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR (DMSO-d₆): Key signals include δ 2.35 (s, 3H, acetyl CH₃), 3.15 (t, 2H, dihydroindole CH₂), and 6.85 (s, 1H, thiophene H).
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IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1330 cm⁻¹ (S=O stretch).
Industrial-Scale Considerations
Large-scale production (≥1 kg) requires:
Q & A
Q. What are the key synthetic pathways for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves sequential functionalization of the indole and thiophene moieties. A common approach includes:
Acetylation of the indole nitrogen : Use acetic anhydride or acetyl chloride under reflux with a base (e.g., pyridine) to introduce the acetyl group .
Sulfonamide coupling : React 5-ethylthiophene-2-sulfonyl chloride with the acetylated indole intermediate in a polar aprotic solvent (e.g., DMF) at 0–25°C, using a base like triethylamine to scavenge HCl .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Optimization Tips :
- Monitor reaction progress via TLC to minimize side products.
- Adjust stoichiometry (1.2:1 sulfonyl chloride to indole) and temperature (0°C for slower reactions) to improve yield (typically 60–75%) .
Q. How can structural confirmation and purity of the compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <5 ppm error .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
Q. What are the primary biological targets of this compound, and how can binding assays be designed?
Methodological Answer: Based on structural analogs (e.g., JNJ5207787 in ), potential targets include:
- GPCRs (e.g., serotonin receptors): Use radioligand displacement assays with -LSD or -ketanserin .
- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) using ATP-Glo assays .
Experimental Design : - Positive Controls : Include known inhibitors (e.g., staurosporine for kinases).
- Data Analysis : Calculate IC values via nonlinear regression (GraphPad Prism) and validate with triplicate runs .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Methodological Answer :
Q. What strategies can address low solubility in biological assays, and how can SAR studies guide structural modifications?
Methodological Answer :
- Solubility Enhancement :
- SAR Studies :
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer :
Q. How to design experiments for resolving conflicting bioactivity data across cell lines?
Methodological Answer :
- Hypothesis : Cell-specific off-target effects (e.g., differential receptor expression).
- Experimental Workflow :
- Transcriptomics : RNA-seq to compare target receptor expression in responsive vs. non-responsive cell lines.
- CRISPR Knockout : Silence suspected off-targets (e.g., GPCRs) and re-test activity .
- Pathway Analysis : Use Ingenuity IPA to map affected signaling networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
